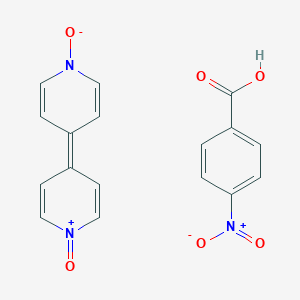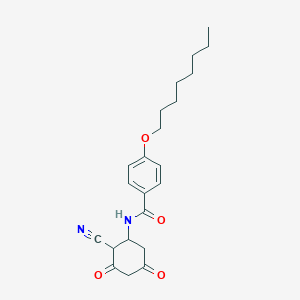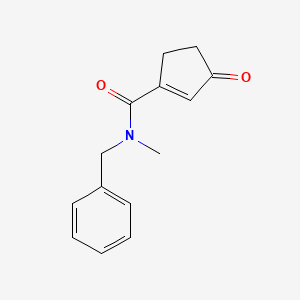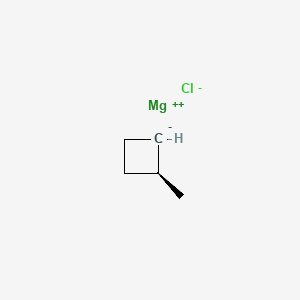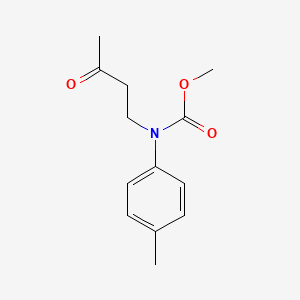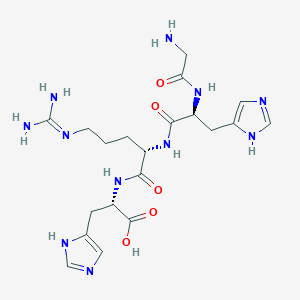
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a synthetic peptide compound with the molecular formula C19H31N9O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene group, converting it to a simpler amine.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different peptide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.
Substitution: Various alkylating agents under controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-histidine derivatives, while reduction can produce simpler amine-containing peptides.
Applications De Recherche Scientifique
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and development purposes.
Mécanisme D'action
The mechanism of action of Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
Uniqueness
Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
667899-83-4 |
|---|---|
Formule moléculaire |
C20H31N11O5 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H31N11O5/c21-6-16(32)29-14(4-11-7-24-9-27-11)18(34)30-13(2-1-3-26-20(22)23)17(33)31-15(19(35)36)5-12-8-25-10-28-12/h7-10,13-15H,1-6,21H2,(H,24,27)(H,25,28)(H,29,32)(H,30,34)(H,31,33)(H,35,36)(H4,22,23,26)/t13-,14-,15-/m0/s1 |
Clé InChI |
ZYDVRIDDFPWEDZ-KKUMJFAQSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CN |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
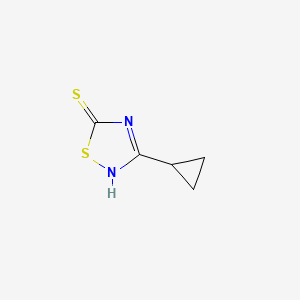
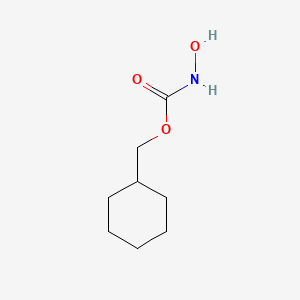
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
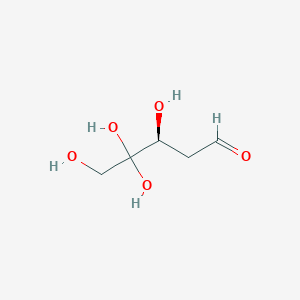
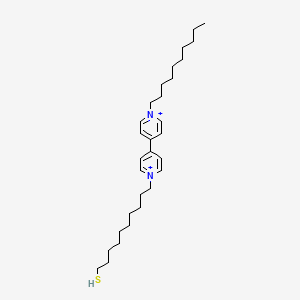
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

